

Application Notes and Protocols: Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate in Research

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Compound of Interest

Compound Name: *Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate*

Cat. No.: B1343229

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate** as a key research chemical. This document details its role as a versatile building block in the synthesis of novel bioactive molecules, with a focus on the development of anticancer and antifungal agents. Detailed experimental protocols for its derivatization and for the biological evaluation of its derivatives are provided to facilitate further research and drug discovery efforts.

Chemical Properties

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a solid at room temperature with the following physical and chemical properties:

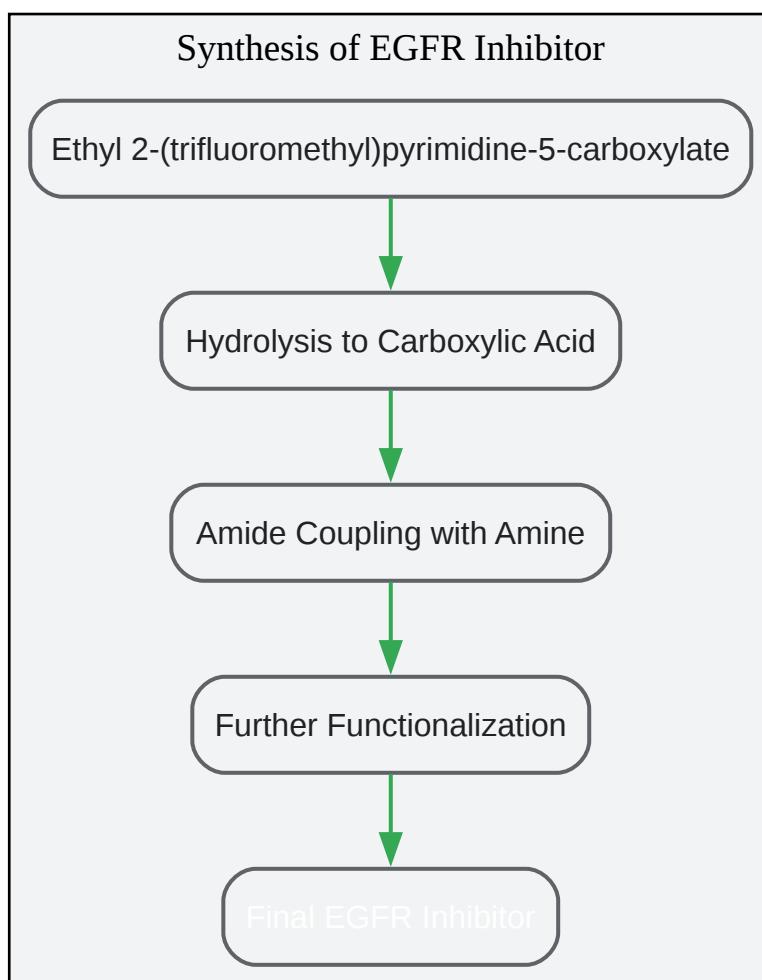
Property	Value
CAS Number	304693-64-9
Molecular Formula	C ₈ H ₇ F ₃ N ₂ O ₂
Molecular Weight	220.15 g/mol
Melting Point	65 °C
Boiling Point	194.365 °C at 760 mmHg
Density	1.344 g/cm ³
Flash Point	71.349 °C

Application 1: Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

The pyrimidine scaffold is a common feature in many compounds targeting the epidermal growth factor receptor (EGFR), a key player in various cancers. The trifluoromethyl group can enhance the biological activity and metabolic stability of these inhibitors. **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate** serves as a crucial starting material for the synthesis of potent EGFR inhibitors.

General Synthetic Workflow for EGFR Inhibitors

The synthesis of EGFR inhibitors from **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate** typically involves a multi-step process, beginning with the conversion of the ethyl ester to a more reactive intermediate, followed by the introduction of various amine-containing side chains to interact with the EGFR active site.



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Caption: General workflow for synthesizing EGFR inhibitors.

Experimental Protocol: Synthesis of a 5-(Trifluoromethyl)pyrimidine Derivative as an EGFR Inhibitor

This protocol describes the synthesis of a novel 5-(trifluoromethyl)pyrimidine derivative designed as an EGFR inhibitor.^[1]

Step 1: Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

- To a solution of **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate** (1.0 eq) in a mixture of THF and water (2:1), add lithium hydroxide (2.0 eq).
- Stir the reaction mixture at room temperature for 4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, acidify the reaction mixture with 1N HCl to pH 3-4.
- Extract the product with ethyl acetate (3 x 50 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Step 2: Amide Coupling

- To a solution of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add the desired amine (e.g., a substituted aniline derivative) (1.1 eq) to the reaction mixture.
- Continue stirring at room temperature overnight.
- Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the final compound.

In Vitro Evaluation of Anticancer Activity: MTT Assay

The antiproliferative activity of the synthesized compounds can be evaluated against various cancer cell lines using the MTT assay.[\[2\]](#)[\[3\]](#)

Protocol:

- Seed cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
- Treat the cells with various concentrations of the synthesized pyrimidine derivatives for 48 or 72 hours.
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
- Dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC_{50} value, which is the concentration of the compound that inhibits 50% of cell growth.

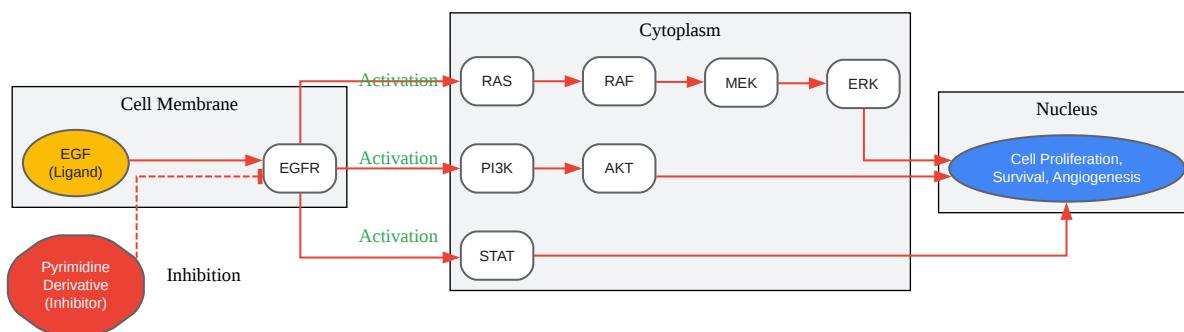
Quantitative Data: Anticancer Activity of 5-(Trifluoromethyl)pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of representative 5-(trifluoromethyl)pyrimidine derivatives against various human cancer cell lines.

Compound	Target	Cell Line	IC_{50} (μ M)	Reference
9u	EGFR	A549	0.35	[1]
9u	EGFR	MCF-7	3.24	[1]
9u	EGFR	PC-3	5.12	[1]
17v	Not Specified	H1975	2.27	[3]
10b	EGFR	HepG2	3.56	[4]
10b	EGFR	A549	5.85	[4]
10b	EGFR	MCF-7	7.68	[4]

EGFR Signaling Pathway

Derivatives of **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate** can inhibit the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5][6][7] Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.



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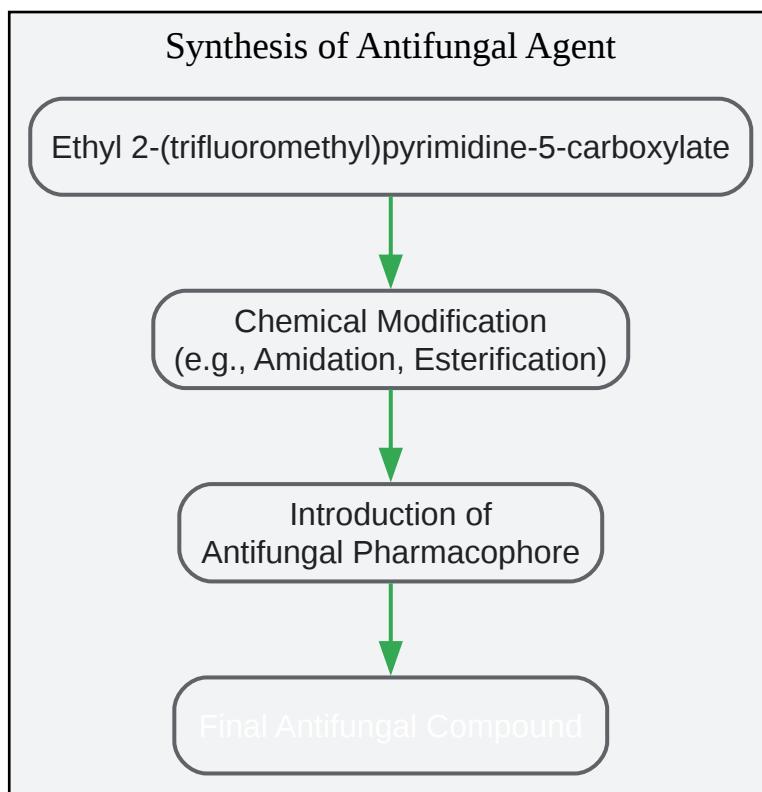
Caption: EGFR signaling pathway and point of inhibition.

Application 2: Synthesis of Antifungal Agents

Pyrimidine derivatives are known for their broad-spectrum antifungal activities. **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate** provides a scaffold for the development of novel antifungal compounds, which can be effective against various plant pathogenic fungi.

General Synthetic Workflow for Antifungal Agents

The synthesis of antifungal agents from **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate** often involves modifications at the 5-position to introduce moieties that enhance antifungal efficacy.



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Caption: General workflow for synthesizing antifungal agents.

Experimental Protocol: In Vitro Antifungal Activity Assay

The following protocol details the poisoned food technique to evaluate the in vitro antifungal activity of synthesized pyrimidine derivatives against various phytopathogenic fungi.^[8]

Protocol:

- Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
- Add appropriate volumes of the stock solutions to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations (e.g., 50 µg/mL).
- Pour the PDA mixed with the test compound into sterile Petri dishes and allow it to solidify.

- Inoculate the center of each agar plate with a mycelial disc (5 mm in diameter) of the test fungus.
- Incubate the plates at 25 ± 1 °C for a specified period, until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
- Measure the diameter of the fungal colony in both the treated and control plates.
- Calculate the percentage of inhibition of mycelial growth using the following formula:
 - Inhibition (%) = $[(C - T) / C] \times 100$
 - Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

Quantitative Data: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

The table below presents the in vitro antifungal activity of several trifluoromethyl pyrimidine derivatives against a range of phytopathogenic fungi.

Compound	Fungus	Inhibition (%) at 50 $\mu\text{g/mL}$	Reference
5i	Botryosphaeria dothidea	82.1	[9]
5l	Botryosphaeria dothidea	81.1	[9]
5n	Botryosphaeria dothidea	84.1	[9]
5o	Botryosphaeria dothidea	88.5	[9]
5f	Phomopsis sp.	100.0	[9]
5n	Phomopsis sp.	91.8	[9]
5o	Phomopsis sp.	100.0	[9]
5p	Phomopsis sp.	93.4	[9]

Conclusion

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a valuable and versatile research chemical with significant potential in the fields of medicinal chemistry and agrochemical development. Its trifluoromethyl-substituted pyrimidine core serves as an excellent starting point for the synthesis of a wide range of bioactive molecules, including potent EGFR inhibitors for cancer therapy and novel agents to combat fungal infections. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery and development endeavors.

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